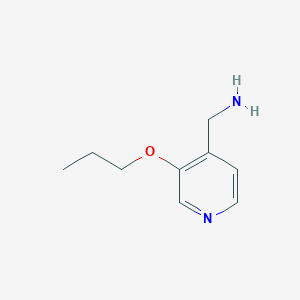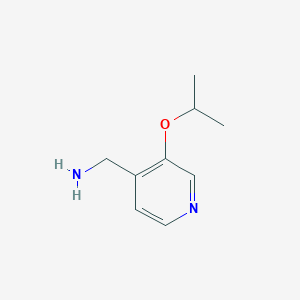
2-(2-Cyclopropyloxazol-4-yl)acetic acid
Overview
Description
“2-(2-Cyclopropyloxazol-4-yl)acetic acid” is a synthetic compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the sources. The boiling point is not specified .Scientific Research Applications
Synthesis and Chemical Properties
One area of scientific research involving 2-(2-Cyclopropyloxazol-4-yl)acetic acid and its derivatives focuses on synthesis and chemical properties. Salionov (2015) explored the synthesis and physical-chemical properties of derivatives of 1,2,4-triazoles, a class of compounds showing various biological activities and serving as intermediates for the synthesis of more complex structures (Salionov, 2015). Similarly, Juma et al. (2008) prepared acetal-protected derivatives of (2,4-dioxocyclohex-1-yl)acetic acid for the synthesis of various alkaloids (Juma et al., 2008).
Biochemical and Pharmacological Studies
This compound derivatives have been investigated for their biochemical and pharmacological properties. Laufer et al. (1994) studied a pyrrolizine derivative, an inhibitor of cyclo-oxygenase and 5-lipoxygenase, showing potential in treating various conditions without causing gastrointestinal damage (Laufer et al., 1994). In another study, La Motta et al. (2008) synthesized oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids as aldose reductase inhibitors, showing potential for treating visual impairment (La Motta et al., 2008).
Catalytic Applications
Research has also been conducted on the use of this compound derivatives in catalytic applications. Lysenko et al. (2021) used such derivatives as ligands in the development of MoO3 coordination hybrids for catalytic epoxidation of cis-cyclooctene (Lysenko et al., 2021).
Molecular Docking and Computational Studies
Molecular docking and computational studies involving this compound derivatives have been significant. Nikalje et al. (2015) synthesized novel thiazolidinone derivatives and performed docking studies to understand their binding affinity towards human serum albumin, highlighting their anti-inflammatory potential (Nikalje et al., 2015).
Synthesis of Energetic Materials
Energetic materials based on this compound derivatives have also been explored. Joo et al. (2012) studied nitroiminotetrazolate salts with nitroiminotetrazolate and carboxylate anions, showcasing their potential in materials chemistry (Joo et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-(2-cyclopropyl-1,3-oxazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-7(11)3-6-4-12-8(9-6)5-1-2-5/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETCHVKCJVYFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1406003.png)
![3-Bromo-5-{[cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1406008.png)











